molecular formula C20H27N3O3 B4463324 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4463324
M. Wt: 357.4 g/mol
InChI Key: PHYKSKWBMDVRLF-UHFFFAOYSA-N
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Description

5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidine ring, and two oxazole rings. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, including the formation of the oxazole rings and the incorporation of the cyclohexyl and pyrrolidine groups. One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . The Van Leusen reaction, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide), is also widely used .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of advanced catalysts, such as palladium or nickel complexes, and the optimization of reaction conditions, such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolium salts, while reduction can produce dihydro-oxazole derivatives .

Mechanism of Action

The mechanism of action of 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, while the cyclohexyl and pyrrolidine groups can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

Uniqueness

What sets 5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and pyrrolidine groups, along with the oxazole rings, allows for versatile interactions and applications in various fields of research .

Properties

IUPAC Name

(3-cyclohexyl-1,2-oxazol-5-yl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-13(2)15-11-18(25-21-15)17-9-6-10-23(17)20(24)19-12-16(22-26-19)14-7-4-3-5-8-14/h11-14,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYKSKWBMDVRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
5-[1-(3-Cyclohexyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

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